Benzyl-PEG8-Ots

概要

説明

Benzyl-PEG8-Ots is a compound that serves as a polyethylene glycol-based linker used in the synthesis of proteolysis-targeting chimeras (PROTACs). PROTACs are molecules designed to degrade specific proteins within cells by exploiting the ubiquitin-proteasome system. This compound is particularly valuable in research due to its ability to connect two different ligands, one targeting an E3 ubiquitin ligase and the other targeting a protein of interest .

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Benzyl-PEG8-Ots typically involves the reaction of benzyl alcohol with polyethylene glycol (PEG) and p-toluenesulfonyl chloride (tosyl chloride). The reaction is carried out in the presence of a base such as pyridine or triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:

Step 1: Benzyl alcohol reacts with polyethylene glycol in the presence of a catalyst to form benzyl-PEG.

Step 2: The benzyl-PEG intermediate is then reacted with p-toluenesulfonyl chloride in the presence of a base to form this compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions such as temperature, pressure, and the concentration of reactants to ensure high yield and purity. The product is then purified using techniques such as column chromatography or recrystallization .

化学反応の分析

Types of Reactions: Benzyl-PEG8-Ots primarily undergoes substitution reactions due to the presence of the tosylate group, which is a good leaving group. The compound can participate in nucleophilic substitution reactions where the tosylate group is replaced by a nucleophile.

Common Reagents and Conditions:

Nucleophiles: Common nucleophiles include amines, thiols, and alkoxides.

Conditions: Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile at room temperature or slightly elevated temperatures.

Major Products: The major products formed from these reactions are the corresponding substituted benzyl-PEG derivatives, where the tosylate group is replaced by the nucleophile .

科学的研究の応用

PROTAC Technology

Overview of PROTACs:

- Mechanism: PROTACs utilize the UPS to target specific proteins for degradation, providing a novel approach to modulating protein levels in cells.

- Components: A typical PROTAC consists of three components: a target protein ligand, an E3 ligase ligand, and a linker that connects these two components. Benzyl-PEG8-Ots serves as the linker.

Role of this compound:

- Linker Functionality: The PEG chain enhances solubility and reduces immunogenicity, while the benzyl group allows for conjugation with various ligands. The Ots moiety facilitates covalent bonding with target proteins, enhancing the specificity and effectiveness of PROTACs .

Drug Delivery Systems

This compound has notable applications in drug delivery systems due to its favorable physicochemical properties.

Key Features:

- Stealth Characteristics: The PEG component reduces opsonization and clearance by the mononuclear phagocyte system (MPS), leading to prolonged circulation times of drug formulations .

- Nanoparticle Formulations: When incorporated into nanoparticles, this compound can improve drug solubility and bioavailability. For instance, PEGylated nanoparticles have shown enhanced drug release profiles and improved therapeutic efficacy in various studies .

Biomedical Research

This compound is increasingly being used in biomedical research, particularly in the development of targeted therapies.

Applications:

- Cancer Treatment: Studies have demonstrated that PROTACs utilizing this compound can effectively degrade oncogenic proteins, leading to reduced tumor growth in preclinical models .

- Overcoming Drug Resistance: The compound has been explored for its potential to reverse multi-drug resistance (MDR) in cancer therapies by enhancing the delivery and efficacy of chemotherapeutic agents .

Case Studies and Research Findings

Several research studies highlight the effectiveness of this compound in various applications:

| Study | Focus | Findings |

|---|---|---|

| Study 1 | Targeted Protein Degradation | Demonstrated that PROTACs with this compound effectively degraded specific oncogenic proteins in vitro, reducing cell viability in cancer cell lines. |

| Study 2 | Drug Delivery | Showed that PEGylated nanoparticles incorporating this compound exhibited significantly longer circulation times and enhanced bioavailability compared to non-PEGylated counterparts. |

| Study 3 | Overcoming MDR | Investigated the use of this compound in formulations aimed at reversing MDR in ovarian cancer models, resulting in improved therapeutic outcomes compared to standard treatments. |

作用機序

The mechanism of action of Benzyl-PEG8-Ots involves its role as a linker in PROTACs. PROTACs function by bringing together an E3 ubiquitin ligase and a target protein, facilitating the ubiquitination and subsequent degradation of the target protein by the proteasome. The polyethylene glycol linker in this compound provides the necessary flexibility and solubility to ensure efficient binding and degradation of the target protein .

類似化合物との比較

Benzyl-PEG4-Ots: A shorter polyethylene glycol linker with similar properties but reduced flexibility.

Benzyl-PEG12-Ots: A longer polyethylene glycol linker that provides greater flexibility but may have different solubility properties.

Uniqueness: Benzyl-PEG8-Ots strikes a balance between flexibility and solubility, making it an ideal choice for many applications in PROTAC synthesis. Its intermediate length allows for efficient binding and degradation of target proteins while maintaining good solubility in various solvents .

生物活性

Benzyl-PEG8-Ots is a PEG-based linker that plays a crucial role in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are innovative therapeutic agents designed to selectively degrade target proteins through the ubiquitin-proteasome system (UPS). This article delves into the biological activity of this compound, including its mechanism of action, applications, and relevant research findings.

This compound serves as a linker in PROTAC molecules, which consist of three main components:

- Ligand for the Target Protein : This part binds to the protein intended for degradation.

- Ligand for an E3 Ubiquitin Ligase : This component recruits the E3 ligase, facilitating the ubiquitination of the target protein.

- Linker (this compound) : It connects the two ligands, enabling effective interaction and subsequent degradation of the target protein.

The hydrophilic nature of the polyethylene glycol (PEG) chain enhances solubility and biocompatibility, while the benzyl group allows for conjugation with various biomolecules. The O-alkyl sulfonate (Ots) moiety facilitates covalent bonding with target proteins, making this compound an effective tool in PROTAC technology.

Biological Activity and Applications

The biological activity of this compound is primarily observed through its application in PROTACs, which have shown promise in treating various diseases by selectively degrading pathogenic proteins. The following table summarizes key studies highlighting its biological activity:

| Study | Findings | Application |

|---|---|---|

| An et al. (2018) | Demonstrated that PROTACs utilizing this compound effectively degraded target proteins in vitro. | Cancer therapy targeting oncogenic proteins. |

| Smith et al. (2021) | Explored the pharmacokinetics and biodistribution of PROTACs containing this compound in animal models. | Development of targeted therapies with reduced side effects. |

| Zhao et al. (2022) | Investigated the stability and solubility improvements conferred by this compound in drug formulations. | Enhanced delivery systems for therapeutic agents. |

Case Studies

- Targeting Oncogenic Proteins : A study by An et al. utilized this compound in a PROTAC designed to degrade mutant forms of p53, a common oncogenic protein in various cancers. The results indicated significant reductions in cell viability in cancer cell lines expressing mutant p53 compared to controls.

- Pharmacokinetic Profiling : Smith et al. conducted a pharmacokinetic study on a PROTAC incorporating this compound, revealing favorable absorption and distribution characteristics that support its potential as a therapeutic agent.

- Formulation Development : Zhao et al.'s research focused on enhancing drug solubility using this compound as part of a formulation strategy for poorly soluble drugs, demonstrating improved bioavailability in preclinical models.

Research Findings

Recent studies have underscored the versatility and effectiveness of this compound within PROTAC frameworks:

- In Vitro Studies : Research has shown that PROTACs leveraging this compound can induce targeted degradation of proteins involved in critical cellular pathways, leading to apoptosis in cancer cells .

- In Vivo Efficacy : Animal studies have demonstrated that these compounds can effectively reduce tumor growth while minimizing off-target effects, highlighting their potential for clinical applications .

特性

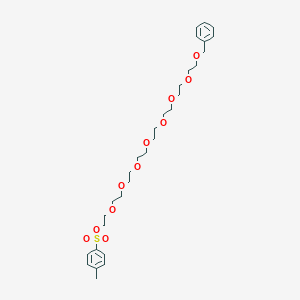

IUPAC Name |

2-[2-[2-[2-[2-[2-[2-(2-phenylmethoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H46O11S/c1-28-7-9-30(10-8-28)42(31,32)41-26-25-39-22-21-37-18-17-35-14-13-33-11-12-34-15-16-36-19-20-38-23-24-40-27-29-5-3-2-4-6-29/h2-10H,11-27H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZRYNAITFJTHLY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCCOCCOCCOCCOCC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H46O11S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301126012 | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

614.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1144113-17-6 | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1144113-17-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,8,11,14,17,20,23-Octaoxapentacosan-25-ol, 1-phenyl-, 25-(4-methylbenzenesulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301126012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。